Tetracenomycin D3

Description

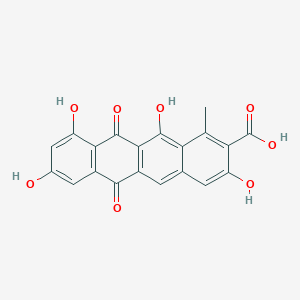

Structure

2D Structure

3D Structure

Properties

CAS No. |

117241-61-9 |

|---|---|

Molecular Formula |

C20H12O8 |

Molecular Weight |

380.3 g/mol |

IUPAC Name |

3,8,10,12-tetrahydroxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |

InChI |

InChI=1S/C20H12O8/c1-6-13-7(3-11(22)14(6)20(27)28)2-9-16(18(13)25)19(26)15-10(17(9)24)4-8(21)5-12(15)23/h2-5,21-23,25H,1H3,(H,27,28) |

InChI Key |

OXCNORDLEQIUCT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)O |

Canonical SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)O |

Other CAS No. |

117241-61-9 |

Synonyms |

tetracenomycin D tetracenomycin D(3) tetracenomycin D3 |

Origin of Product |

United States |

Microbial Bioproduction and Genetic Determinants of Tetracenomycin D3

Identification of Key Streptomyces Producer Strains

The production of Tetracenomycin D3 has been notably linked to specific species and mutants of Streptomyces, which serve as natural factories for its synthesis.

Streptomyces olivaceus Mutants in Tetracenomycin Production

Mutants of Streptomyces olivaceus have been identified as producers of this compound. nih.gov Specifically, a blocked mutant of the elloramycin (B1244480) producer Streptomyces olivaceus Tü 2353 was found to produce Tetracenomycins B3 and D3. nih.gov The genes responsible for the production of elloramycin in this strain were successfully cloned using a polyketide synthase gene probe from the tetracenomycin pathway. nih.gov This work led to the identification of a cosmid clone, 16F4, which, when introduced into Streptomyces lividans, resulted in the production of 8-demethyl-tetracenomycin C, an intermediate in the biosynthesis of elloramycin. nih.govoup.com

Streptomyces glaucescens as a Model System

Streptomyces glaucescens is a well-established model organism for studying the biosynthesis of tetracenomycins, including this compound. biorxiv.org The complete gene cluster for tetracenomycin C biosynthesis has been sequenced from S. glaucescens GLA.0, providing a comprehensive genetic blueprint for this pathway. biorxiv.org This strain produces a family of tetracenomycin compounds and has been instrumental in elucidating the functions of the various biosynthetic genes. biorxiv.org Overexpression of certain genes, such as the acyl carrier protein gene (tcmM), in S. glaucescens has been shown to stimulate the production of tetracenomycin biosynthetic intermediates, including this compound. nih.gov

Organization of Tetracenomycin Biosynthetic Gene Clusters (e.g., tcm genes)

The genetic instructions for this compound biosynthesis are encoded within a cluster of genes, commonly referred to as the tcm gene cluster. nih.govresearchgate.net This cluster contains all the necessary genes for the assembly of the polyketide backbone and its subsequent modifications. wikipedia.org A 12.6-kb DNA fragment from S. glaucescens containing 12 genes for tetracenomycin C biosynthesis and resistance was shown to be sufficient for production in a heterologous host. nih.gov

Structural Genes Encoding Type II Polyketide Synthases

The core of the tetracenomycin molecule is assembled by a type II polyketide synthase (PKS). acs.orgmdpi.com This enzymatic machinery is responsible for the iterative condensation of simple carboxylic acid units to form a polyketide chain. acs.org The minimal type II PKS consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). mdpi.com

The key structural genes encoding the type II PKS for tetracenomycin biosynthesis include:

tcmK and tcmL : These genes encode the two subunits of the β-ketoacyl synthase (KS), which form a heterodimer (TcmK/TcmL). acs.orguniprot.org This complex catalyzes the condensation reactions between the growing polyketide chain and malonyl-CoA extender units. uniprot.org

tcmM : This gene encodes the acyl carrier protein (ACP), which shuttles the growing polyketide chain between the active sites of the PKS enzymes. nih.govacs.org

Genes for Tailoring Enzymes (e.g., Monooxygenases, Cyclases, Methyltransferases)

Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the structure to yield the final tetracenomycin products, including this compound. mdpi.comresearchgate.net These enzymes are encoded by genes within the tcm cluster and are responsible for the remarkable structural diversity of this family of compounds. nih.gov

Key tailoring enzymes and their corresponding genes include:

Monooxygenases : The conversion of Tetracenomycin F1 to this compound is catalyzed by a monooxygenase encoded by the tcmH gene. researchgate.netnih.govnih.govmdpi.com This enzyme facilitates an oxidative modification crucial for the formation of the 5,12-naphthacenequinone (B46369) structure of this compound. nih.gov

Cyclases : Several cyclases are involved in the proper folding and cyclization of the polyketide chain. The tcmI gene encodes a D-ring cyclase that converts Tetracenomycin F2 to Tetracenomycin F1. nih.govjmb.or.kr The tcmJ gene product is believed to be a B-ring cyclase, and the N-terminal domain of the TcmN protein likely functions as a C-ring cyclase. nih.gov The tcmN gene product is a multifunctional enzyme that also possesses dehydratase and O-methyltransferase activities. string-db.orgamanote.com

Methyltransferases : O-methylation is a common modification in tetracenomycin biosynthesis. The tcmO gene encodes an 8-O-methyltransferase. nih.govstring-db.orgamanote.com The tcmP gene product is a C9-carboxyl methyltransferase. nih.gov The TcmN protein also exhibits 3-O-methyltransferase activity. nih.govamanote.com

Transcriptional and Translational Regulation of Biosynthetic Pathways

The expression of the tetracenomycin biosynthetic genes is tightly regulated to ensure efficient production of the antibiotic at the appropriate time in the bacterial life cycle. Transcriptional analysis of the tcm gene cluster in S. glaucescens has revealed the presence of divergent promoters in the tcmPG intergenic region. nih.govnih.gov One promoter is thought to direct the transcription of a large operon, tcmGHIJKLMNO, while the other controls the expression of tcmP. nih.govnih.gov

Elucidation of the Tetracenomycin D3 Biosynthetic Pathway

Precursor Derivations and Early Polyketide Chain Assembly

The biosynthesis of Tetracenomycin D3 is initiated by type II polyketide synthases (PKSs). nih.gov These multi-enzyme complexes utilize a starter unit, typically acetyl-CoA, and sequentially add extender units, which are most commonly malonyl-CoA. nih.govwikipedia.orgnih.gov This process, which is mechanistically similar to fatty acid synthesis, involves a series of decarboxylative Claisen condensations to build a linear poly-β-keto chain. nih.govnih.gov The resulting polyketide chain is then passed to subsequent enzymes for further modification. nih.gov

The core of the tetracenomycin polyketide synthase (PKS) is composed of a ketosynthase complex (TcmKL), an acyl carrier protein (TcmM), and cyclases (TcmN and likely TcmJ). uniprot.org The iterative action of this PKS leads to the formation of a decaketide intermediate, which serves as the precursor for the tetracyclic ring system of the tetracenomycins. researchgate.net

Multi-Step Enzymatic Transformations to this compound

Following the assembly of the linear polyketide chain, a cascade of enzymatic reactions transforms the nascent intermediate into the intricate structure of this compound. These steps include crucial cyclization, oxygenation, and methylation events.

Role of Tetracenomycin F2 Cyclase (e.g., ElmI/TcmI) in Naphthacenone Formation

A critical step in the formation of the characteristic tetracyclic ring system is the cyclization of the polyketide chain. The enzyme Tetracenomycin F2 cyclase, encoded by the tcmI gene (or its homolog elmI), plays a pivotal role in this process. ebi.ac.ukresearchgate.netnih.gov TcmI catalyzes the intramolecular aldol (B89426) condensation of the anthrone (B1665570) intermediate, Tetracenomycin F2, to form the naphthacenone, Tetracenomycin F1. ebi.ac.uknih.gov This reaction establishes the fourth ring (D-ring) of the tetracenomycin core. ebi.ac.uknih.gov

The structure of TcmI has been determined to be a dimeric protein with a β-α-β ferredoxin-like fold. researchgate.netnih.gov Interestingly, this structural motif is also found in polyketide monooxygenases, suggesting a possible evolutionary link between enzymes that catalyze sequential steps in the biosynthetic pathway. researchgate.net Mutational studies indicate that the enzyme primarily functions to guide the cyclization reaction's chemical outcome rather than providing a specific catalytic group. researchgate.netnih.gov

Monooxygenation of Tetracenomycin F1 to this compound (e.g., ElmH/TcmH)

The conversion of Tetracenomycin F1 to this compound is a crucial oxidation step catalyzed by the monooxygenase enzyme encoded by the tcmH gene (or its homolog elmH). ebi.ac.uknih.govasm.orgnih.gov This enzyme, Tetracenomycin F1 monooxygenase, facilitates the oxidation of the naphthacenone Tcm F1 to the 5,12-naphthacenequinone (B46369) Tcm D3. ebi.ac.uknih.govresearchgate.net This reaction is formally classified as an internal monooxygenation that requires only molecular oxygen. nih.gov

Characterization of TcmH from Streptomyces glaucescens revealed it to be a homotrimer with a subunit molecular weight of approximately 12.5 kDa. ebi.ac.uknih.gov Notably, TcmH appears to function without any common prosthetic groups like flavins or heme, or the requirement of metal ions. nih.govnih.gov This makes it a unique member of a growing family of antibiotic biosynthetic monooxygenases. nih.govnih.gov The amino acid sequence of TcmH shares homology with other anthrone-type oxygenases involved in the biosynthesis of other aromatic polyketides. asm.orgnih.govresearchgate.net

Subsequent Tailoring Reactions: Methylations (e.g., TcmN, TcmO, TcmP)

Following the formation of the core this compound structure, a series of tailoring reactions, primarily methylations, can occur to generate a variety of tetracenomycin analogs. nih.gov Three key O-methyltransferases (O-MTs) involved in this process are TcmN, TcmO, and TcmP. nih.gov

TcmN: This is a bifunctional enzyme. uniprot.orgebi.ac.uk Its N-terminal domain acts as a cyclase involved in the early stages of polyketide ring formation. uniprot.orgproteopedia.org The C-terminal domain possesses methyltransferase activity, specifically catalyzing the O-methylation of the 3-hydroxyl group of this compound to produce Tetracenomycin B3. nih.govuniprot.orgproteopedia.orgproteopedia.org

TcmO: This enzyme is responsible for the methylation of the C8 hydroxyl group of this compound, leading to the formation of 8-O-methyl-Tcm D3. nih.govstring-db.org

TcmP: TcmP acts on the C9 carboxyl group. nih.govuniprot.org It can methylate 8-O-methyl-Tcm D3 to yield 9-carboxymethyl-8-O-methyl-Tcm D3. nih.gov It also shows activity towards other intermediates, such as converting Tetracenomycin E to Tetracenomycin A2 and Tetracenomycin B3 to 9-carboxymethyl-Tcm B3. uniprot.orgnsf.gov

These methyltransferases often exhibit a degree of substrate flexibility, allowing for the production of a diverse array of tetracenomycin compounds. nih.gov

Key Biosynthetic Intermediates and Branch Points (e.g., Tetracenomycin B3 in Elloramycin (B1244480) Biosynthesis)

The biosynthetic pathway of tetracenomycins is not strictly linear and contains important branch points where intermediates can be shunted into the production of related compounds. A prime example of this is Tetracenomycin B3. nih.govnih.govcapes.gov.br

Tetracenomycin B3, formed by the action of TcmN on this compound, serves as a critical metabolic fork. nih.govcapes.gov.br It is a key intermediate that can either proceed along the pathway to form other tetracenomycin derivatives or be diverted into the biosynthesis of elloramycins in organisms like Streptomyces olivaceus. nih.govnih.govcapes.gov.brresearchgate.net In the elloramycin pathway, Tetracenomycin B3 is further modified, for instance by glycosylation, a reaction not typically seen in the main tetracenomycin C pathway. nih.gov The presence of such branch points highlights the metabolic versatility of Streptomyces and provides opportunities for combinatorial biosynthesis to generate novel polyketide structures. nih.gov

Molecular Mechanisms of Action of Tetracenomycin D3

Ribosomal Binding and Inhibition of Protein Synthesis

A primary mechanism through which Tetracenomycin D3 and its close analogs exert their cytotoxic and antibacterial effects is by potently inhibiting protein synthesis. This action is mediated by direct binding to the bacterial ribosome, the cellular complex responsible for translating messenger RNA (mRNA) into protein.

Specificity of Interaction with Ribosomal Subunits

Unlike tetracycline (B611298) antibiotics which bind to the small (30S) ribosomal subunit, research has demonstrated that tetracenomycins interact specifically with the large ribosomal subunit (50S in bacteria). metabolomicsworkbench.orgwikipedia.org Structural and functional studies on the closely related analog Tetracenomycin X have revealed that its binding site is located within the polypeptide exit tunnel (PET). This elongated channel traverses the large ribosomal subunit, providing a path for the newly synthesized polypeptide chain to emerge from the ribosome. The tetracenomycin binding site is distinct from that of other known exit tunnel-binding antibiotics like macrolides.

Molecular Basis of Translation Inhibition

The binding of tetracenomycins within the ribosomal exit tunnel physically obstructs the passage of the nascent polypeptide chain. This interference does not immediately halt the initiation of translation; in fact, the ribosome can successfully synthesize short oligopeptides. However, as the growing peptide chain extends, it collides with the bound antibiotic, leading to a premature termination of translation. This mechanism effectively prevents the formation of functional, full-length proteins, which is lethal to the cell. Studies have previously suggested that tetracenomycins might act similarly to anthracyclines by inducing DNA damage, but recent findings have clarified that their primary anticancer and antibacterial activity is derived from the inhibition of peptide translation. metabolomicsworkbench.org

Epigenetic Modulation through Histone Deacetylase (HDAC) Inhibition

In addition to its role as a protein synthesis inhibitor, this compound has been identified as a modulator of epigenetic mechanisms through its activity against histone deacetylase (HDAC) enzymes. HDACs are crucial regulators of gene expression, acting by removing acetyl groups from histone proteins, which leads to a more compact chromatin structure and transcriptional repression. Inhibition of these enzymes can reactivate the expression of suppressed genes, including tumor suppressor genes.

Characterization of HDAC Inhibitory Activity

Tetracenomycin D has been shown to possess significant HDAC inhibitory activity. In assays investigating its effect on HDAC enzymes from the nuclear extract of HeLa cells, Tetracenomycin D demonstrated a dose-dependent inhibitory effect. The half-maximal inhibitory concentration (IC₅₀) value for this activity was determined to be 10.9 ± 0.02 µg/ml . This positions Tetracenomycin D as a compound with dual-action potential, capable of influencing both the translational and transcriptional machinery of the cell.

| Compound | Target | IC₅₀ Value | Source |

| Tetracenomycin D | Histone Deacetylase (HDAC) | 10.9 ± 0.02 µg/ml | , |

Computational Docking Studies on HDAC Subtypes (e.g., HDAC1, HDAC2, HDAC3)

To elucidate the molecular basis of its HDAC-inhibiting properties, computational docking studies have been performed to model the interaction of Tetracenomycin D with the active sites of class I HDAC isoforms. These simulations predict the binding affinity and interaction patterns between the compound and the enzymes. The results indicated that Tetracenomycin D establishes favorable binding interactions with HDAC2 and HDAC3. The calculated docking scores, which represent the binding energy, revealed a particularly strong interaction with HDAC3.

| Compound | HDAC Subtype | Docking Score (kcal/mol) | Source |

| Tetracenomycin D | HDAC2 | -5.230 | , |

| Tetracenomycin D | HDAC3 | -6.361 | , |

Mechanisms Underlying Documented Antibacterial Activities

This compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism responsible for this effect is the inhibition of protein synthesis. By binding to the large ribosomal subunit and obstructing the polypeptide exit tunnel as described in section 4.1, this compound prevents bacteria from synthesizing the essential proteins needed for growth, replication, and survival. This targeted disruption of a fundamental cellular process underscores its efficacy as an antibacterial agent.

Genetic and Metabolic Engineering Approaches for Tetracenomycin D3 Research

Strategies for Enhanced Biosynthetic Production

The native production of tetracenomycins in wild-type strains is often insufficient for extensive research or commercial application. nih.gov Consequently, researchers have developed several strategies to amplify the biosynthetic output, focusing on the manipulation of the genetic machinery and the optimization of metabolic fluxes.

The core of tetracenomycin biosynthesis is governed by a dedicated biosynthetic gene cluster (BGC). Direct manipulation of the genes within this cluster is a primary strategy for enhancing production. The tcm gene cluster in Streptomyces glaucescens serves as a model system for understanding type II polyketide biosynthesis. biorxiv.org Key genes within the cluster have been identified, and their functions are crucial targets for engineering.

A critical step in the formation of Tcm D3 is the conversion of its precursor, Tetracenomycin F1. This reaction is catalyzed by the TcmH protein, a C-5 monooxygenase, which is encoded by the tcmH gene. nih.govresearchgate.net Enhancing the expression of tcmH through methods like promoter engineering—swapping the native promoter for a stronger, constitutive one—can increase the catalytic conversion of Tcm F1, thereby boosting the specific yield of Tcm D3. frontiersin.org Similarly, engineering regulatory genes within the cluster that may repress pathway expression can unlock higher production levels. Advances in genetic manipulation, including the development of high-efficiency gene editing tools like CRISPR-Cas9 optimized for high GC-content organisms like Streptomyces, have significantly streamlined the process of targeted gene cluster modifications. korea.edu

The biosynthesis of the tetracenomycin backbone requires a substantial supply of primary metabolites, specifically one molecule of acetyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units. biorxiv.org The availability of these precursors is often a rate-limiting step. Metabolic engineering efforts aim to channel more of the cell's central carbon metabolism toward the production of these key building blocks.

Several successful strategies have been implemented to increase precursor pools for tetracenomycin production in engineered Streptomyces strains:

Overexpression of Acetyl-CoA Carboxylase (ACC): The enzyme acetyl-CoA carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Overexpressing the ACC gene complex (e.g., accA2BE from Streptomyces coelicolor) has been shown to significantly enhance the intracellular pool of malonyl-CoA, leading to increased production of tetracenomycin intermediates. nih.govnsf.gov

Enhancing Oxygen Utilization: The biosynthesis of Tcm D3 involves several oxidation steps catalyzed by oxygenases. nih.gov Improving the oxygen supply can therefore enhance pathway efficiency. The heterologous expression of the Vitreoscilla stercoraria hemoglobin gene (vhb) has been used to improve oxygen utilization, resulting in higher titers of tetracenomycin compounds. nih.govnsf.gov

Mobilizing Alternative Carbon Sources: Engineering regulatory switches to mobilize stored carbon, such as triacylglycerols, into the β-oxidation pathway can generate additional acetyl-CoA, further feeding the biosynthetic pathway. nih.gov

These precursor engineering strategies have led to dramatic increases in the production of pathway intermediates. For instance, a combination of these approaches in an engineered Streptomyces coelicolor strain resulted in a yield of 400 mg/L of 8-demethyl-tetracenomycin C, a key precursor for many tetracenomycin analogues. nsf.gov

Table 1: Precursor Engineering Strategies for Enhanced Tetracenomycin Production

| Genetic Modification | Target Pathway | Intended Effect | Host Organism | Reference |

|---|---|---|---|---|

| Overexpression of accA2BE | Malonyl-CoA Synthesis | Increase malonyl-CoA pool | Streptomyces coelicolor | nih.gov, nsf.gov |

| Overexpression of vhb | Oxygen Utilization | Improve efficiency of oxygen-dependent enzymes | Streptomyces coelicolor | nih.gov, nsf.gov |

The initial steps of polyketide synthesis involve a Type II multienzyme complex where the growing polyketide chain is tethered to an acyl carrier protein (ACP). nih.gov Research has shown, somewhat unexpectedly, that the level of the ACP itself can be a limiting factor.

Precursor Supply Pathway Optimization

Combinatorial Biosynthesis for Novel Tetracenomycin Analogues

Combinatorial biosynthesis is a powerful technique that combines genes from different biosynthetic pathways to create novel "unnatural" natural products. A primary focus for tetracenomycin has been on altering the sugar moieties attached to the polyketide core, a process known as glycodiversification. grantome.com These modifications can significantly alter the pharmacological properties of the parent molecule.

This approach often relies on two key components: a substrate-flexible glycosyltransferase and a supply of diverse sugar building blocks. The glycosyltransferase ElmGT, from the elloramycin (B1244480) biosynthetic cluster, has proven to be remarkably promiscuous. grantome.comacs.org It can recognize the aglycone 8-demethyl-tetracenomycin C and transfer a wide variety of TDP-activated deoxysugars to it, including both D- and L-sugars and even disaccharides. acs.orgresearchgate.net

By co-expressing the gene for ElmGT and the genes for the 8-demethyl-tetracenomycin C aglycone in a suitable host, and then introducing additional plasmids containing gene clusters for the biosynthesis of various "unnatural" sugars, researchers have generated a library of novel tetracenomycin analogues. researchgate.netnih.gov This "sugar plasmid" approach has successfully produced compounds that would be difficult to access through chemical synthesis. grantome.com

Table 2: Examples of Novel Tetracenomycin Analogues from Combinatorial Biosynthesis

| Aglycone | Sugar Moiety Attached | Resulting Novel Analogue | Reference |

|---|---|---|---|

| 8-demethyl-tetracenomycin C | d-olivose | 8-O-d-olivosyl-tetracenomycin C | acs.org, researchgate.net |

| 8-demethyl-tetracenomycin C | l-rhodinose | 8-O-l-rhodinosyl-tetracenomycin C | acs.org |

| 8-demethyl-tetracenomycin C | d-mycarose | 8-O-d-mycarosyl-tetracenomycin C | acs.org, researchgate.net |

| 8-demethyl-tetracenomycin C | d-digitoxose | d-digitoxosyl-tetracenomycin C | nih.gov |

Heterologous Expression Systems for Pathway Deconstruction and Reconstruction

Studying biosynthetic pathways in their native producers can be challenging due to slow growth, genetic intractability, and the presence of competing metabolic pathways that produce a complex mixture of compounds. korea.edu Heterologous expression—the transfer of a BGC from its native organism into a more tractable host—is a cornerstone of modern natural product research. nih.govfrontiersin.org

Streptomyces coelicolor and Streptomyces lividans have been developed as workhorse heterologous hosts for tetracenomycin research. biorxiv.orgnih.gov The entire elloramycin BGC, which directs the synthesis of the tetracenomycin core, was cloned onto a cosmid (cos16F4) and successfully expressed in these hosts. biorxiv.orgnih.gov This achievement provides a clean and optimizable platform for several key research activities:

Pathway Deconstruction: By systematically deleting or inactivating individual genes from the BGC in the heterologous host, researchers can unambiguously assign functions to specific enzymes based on the intermediates that accumulate. researchgate.net For example, the function of cyclases like TcmI, which catalyzes a key ring-forming step, was confirmed using such systems. researchgate.net

Pathway Reconstruction: The heterologous host serves as a chassis for rebuilding and engineering the pathway. Standardized genetic parts, such as those developed using the BioBricks® framework, allow for the modular assembly of genes and promoters to test new enzyme combinations or optimize expression levels. nih.govnsf.gov This "plug-and-play" approach accelerates the engineering cycle for both yield enhancement and the production of novel analogues. nih.gov

Cross-Complementation: The functionality of enzymes can be tested by complementing a deleted gene with an orthologue from a different pathway. This has been used to show that early cyclase enzymes from the tetracenomycin pathway can be functionally replaced by those from the resistomycin (B85070) pathway, indicating shared early biosynthetic steps between different polyketide pathways. researchgate.net

The use of stable, integrating vectors for heterologous expression has overcome issues of plasmid instability during large-scale fermentation, creating robust production strains for tetracenomycins. biorxiv.orgnih.gov

Advanced Analytical Methodologies for Tetracenomycin D3 Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive structure of Tetracenomycin D3 (Tcm D3), a naphthacenequinone-class aromatic polyketide, has been rigorously established through the application of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov These methods are indispensable for confirming the compound's molecular formula, connectivity, and stereochemistry.

High-Resolution Mass Spectrometry (HR-MS) is employed to ascertain the elemental composition of Tcm D3. This technique provides a highly accurate mass measurement, which allows for the determination of the molecular formula, C₂₀H₁₂O₈, with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the carbon-hydrogen framework of the molecule. core.ac.uk

¹H NMR Spectroscopy : This technique identifies the number and types of protons in the molecule, as well as their neighboring environments, through chemical shifts and coupling constants.

¹³C NMR Spectroscopy : This provides information on the different carbon environments within the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, making it a powerful tool for identifying functional groups and the carbon skeleton. nih.gov

2D NMR Techniques : To assemble the complete structure, two-dimensional NMR experiments are crucial.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the structure. nih.gov

Through the combined application of these NMR techniques, researchers can piece together the complex tetracyclic aromatic core of Tcm D3 and precisely assign the positions of its hydroxyl, methyl, and ketone functional groups.

Chromatographic Techniques for Metabolite Profiling and Quantification (e.g., HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a cornerstone technique for the analysis of this compound and its related metabolites. nih.govchromatographyonline.com This method is widely used for the separation, identification, and quantification of Tcm D3 in various samples, including fermentation broths of producing organisms like Streptomyces species. nih.gov

The principle of HPLC-UV involves passing a pressurized liquid solvent containing the sample mixture through a column filled adsorbent material. Different components in the mixture interact differently with the adsorbent material, causing them to flow out of the column at different times. This separation allows for the isolation of individual compounds. The UV detector then measures the absorbance of the eluting compounds at a specific wavelength, which is proportional to their concentration.

Key applications of HPLC-UV in Tcm D3 research include:

Metabolite Profiling : By analyzing extracts from Streptomyces cultures, researchers can identify and profile the various tetracenomycin compounds produced, including Tcm D3 and its precursors or derivatives. This is crucial for understanding the biosynthetic pathway and for identifying strains with improved production capabilities.

Quantification : HPLC-UV provides a reliable method for quantifying the amount of Tcm D3 produced. nih.gov This is essential for optimizing fermentation conditions and for downstream processing and purification.

Purity Assessment : After purification, HPLC-UV is used to assess the purity of Tcm D3 samples.

The choice of the stationary phase (the material in the column) and the mobile phase (the solvent) is critical for achieving good separation of Tcm D3 from other metabolites. Reversed-phase chromatography, often using a C18 column, is a common approach for separating aromatic compounds like tetracenomycins. nih.gov

Biochemical Assays for Enzyme Activity and Mechanism Characterization

Understanding the biosynthesis of this compound requires detailed characterization of the enzymes involved in its formation. Biochemical assays are fundamental tools for measuring the activity of these enzymes and elucidating their mechanisms. krems-bioanalytics.com

A key enzymatic step in the Tcm D3 pathway is the oxidation of its precursor, Tetracenomycin F1, a reaction catalyzed by the enzyme TcmF1 monooxygenase. genome.jpebi.ac.uk To study this enzyme, a specific biochemical assay is employed.

A typical enzyme activity assay for TcmF1 monooxygenase would involve:

Preparation of Components : This includes purifying the TcmF1 monooxygenase enzyme and obtaining its substrate, Tetracenomycin F1.

Reaction Mixture : The enzyme and substrate are combined in a buffer solution that provides the optimal pH for enzyme activity. For TcmF1 monooxygenase, the optimal pH is around 7.5. ebi.ac.uk

Initiation and Incubation : The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

Termination and Analysis : The reaction is stopped, and the amount of product formed (this compound) is measured. This can be done using techniques like HPLC, which can separate the product from the remaining substrate.

By varying the concentration of the substrate and measuring the initial reaction rate, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. For TcmF1 monooxygenase, the Km for Tetracenomycin F1 has been reported to be 7.47 ± 0.67 µM, and the Vmax is 473 ± 10 nmol/min/mg of protein. ebi.ac.uk These values provide crucial information about the enzyme's affinity for its substrate and its catalytic efficiency.

Furthermore, biochemical assays can be used to investigate the requirement for cofactors. Interestingly, TcmF1 monooxygenase is an internal monooxygenase that requires only molecular oxygen (O₂) for its activity and does not appear to rely on common prosthetic groups like flavins or heme, or metal ions. ebi.ac.uk

Inhibitor studies, where the effect of different compounds on enzyme activity is measured, can also provide insights into the enzyme's active site and catalytic mechanism. For instance, the activity of TcmF1 monooxygenase is inhibited by p-chloromercuribenzoic acid, N-ethylmaleimide, and diethyl pyrocarbonate, suggesting that sulfhydryl groups and histidine residues are essential for its function. ebi.ac.uk

Genetic Tools for Pathway Interrogation (e.g., Gene Knockout Studies)

Genetic manipulation of the producing organism, typically Streptomyces glaucescens, is a powerful approach to investigate the this compound biosynthetic pathway. nih.gov Gene knockout and gene knockdown are two key techniques used to probe the function of specific genes within the tetracenomycin (tcm) gene cluster. licorbio.comnews-medical.net

Gene Knockout:

Gene knockout involves the complete and permanent inactivation or deletion of a specific gene from the organism's genome. news-medical.netthe-scientist.com This is often achieved using techniques like homologous recombination or, more recently, CRISPR-Cas9 genome editing. the-scientist.com By knocking out a gene suspected to be involved in the Tcm D3 pathway, researchers can observe the effect on the production of tetracenomycin metabolites.

For example, if a gene encoding a specific enzyme in the pathway is knocked out, the production of the final product, Tcm D3, may be abolished, and its direct substrate may accumulate. This accumulation of a specific intermediate provides strong evidence for the function of the knocked-out gene. Gene knockout studies have been instrumental in confirming the roles of various enzymes in the tetracenomycin biosynthetic pathway. For instance, such studies helped demonstrate that the enzyme ElmI is responsible for converting Tetracenomycin F2 to D3.

Gene Knockdown:

The results of these genetic manipulations are typically analyzed using chromatographic techniques like HPLC to profile the changes in the metabolite production. The combination of genetic engineering and analytical chemistry provides a robust framework for dissecting complex biosynthetic pathways like that of this compound.

Future Research Trajectories and Academic Perspectives

Further Elucidation of Undiscovered Enzymatic Steps

The biosynthetic pathway of tetracenomycins, including Tetracenomycin D3, is a complex process involving a series of enzymatic reactions. While significant progress has been made in identifying the key enzymes, there are still aspects of the pathway that require further investigation. The conversion of Tetracenomycin F1 to this compound is catalyzed by the monooxygenase ElmH. biorxiv.org Subsequently, the bifunctional protein TcmN can catalyze the O-methylation of this compound to form Tetracenomycin B3. researchgate.netpnas.orguniprot.org

Future research is expected to focus on characterizing the precise mechanisms and substrate specificities of these and other tailoring enzymes. For instance, the potential for other, yet undiscovered, enzymes to be involved in the modification of the tetracenomycin core remains an open question. The role of cytochrome P450 monooxygenases (CYPs) in the structural diversification of polyketides is well-established, and a deeper investigation into their specific functions within the tetracenomycin pathway could reveal novel enzymatic activities. frontiersin.orgmdpi.commdpi.com The unexpected discovery of a cytochrome P450 acting as a terpene cyclase in fungal meroterpenoid biosynthesis suggests that P450s in the tetracenomycin pathway might have unconventional roles. nih.gov A comprehensive understanding of each enzymatic step is crucial for the rational engineering of the biosynthetic pathway to produce novel and more potent analogues.

Deeper Exploration of this compound Interactions with Biological Targets

Tetracenomycins are known to exhibit their anticancer effects by inhibiting peptide translation through binding to the large ribosomal subunit. nih.govnih.govresearchgate.netresearchgate.net This interaction disrupts protein synthesis in cancer cells, leading to their demise. However, the precise molecular interactions between this compound and the ribosome are not yet fully elucidated. High-resolution structural studies, such as cryo-electron microscopy, could provide detailed insights into the binding pocket and the conformational changes induced upon binding.

Furthermore, there is evidence to suggest that tetracenomycins may have other biological targets. For instance, some polyketides, structurally related to tetracenomycins, are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. uni-saarland.deasm.orgnih.gov Investigating the potential interaction of this compound with DNA gyrase and other topoisomerases could uncover additional mechanisms of action and broaden its potential therapeutic applications. nih.gov Computational docking studies have been used to predict the binding interactions of related compounds with histone deacetylases (HDACs), suggesting another potential area of investigation for this compound. researchgate.net A deeper understanding of these interactions is fundamental for the rational design of analogues with improved target specificity and reduced off-target effects.

Rational Design of Modified Analogues with Enhanced Specificity

The modular nature of polyketide biosynthesis provides a unique opportunity for the rational design of novel analogues of this compound with enhanced therapeutic properties. By manipulating the genes in the biosynthetic cluster, researchers can create derivatives with altered hydroxylation, methylation, or glycosylation patterns. utupub.fisciepublish.com For example, the co-expression of the tcmO methyltransferase with the oxygenase urdE has been shown to generate the analog 6-hydroxy-tetracenomycin C. nih.govresearchgate.net

Future efforts will likely focus on creating a diverse library of this compound analogues through combinatorial biosynthesis. nih.govnih.gov This involves introducing genes from other polyketide pathways to generate "unnatural" natural products. For instance, the glycosylation of 8-demethyl-tetracenomycin C has been shown to eliminate cytotoxicity against human cancer cell lines, highlighting the potential of glycosylation to improve specificity. utupub.fi The strategic methylation of either the sugar or aglycone moiety has also been shown to influence cytotoxicity. utupub.fi These structure-activity relationship studies will be instrumental in identifying analogues with increased potency against cancer cells and improved selectivity, thereby minimizing effects on healthy tissues.

| Modification Strategy | Example Enzyme/Gene | Resulting Analogue/Effect | Reference |

| O-Methylation | tcmO, tcmD | Tetracenomycin C, Tetracenomycin X | nih.govnih.govresearchgate.net |

| Hydroxylation | urdE | 6-hydroxy-tetracenomycin C | nih.govresearchgate.net |

| Glycosylation | ElmGT | Glycosylated 8-demethyl-tetracenomycin C | utupub.fi |

Applications of Advanced Synthetic Biology for Pathway Engineering

Advances in synthetic biology are providing powerful tools for the engineering of complex biosynthetic pathways like that of this compound. embopress.orgopenaccessjournals.comillinois.edunih.gov The development of standardized genetic parts, such as the BioBricks® toolbox, allows for the modular and predictable assembly of biosynthetic gene clusters in heterologous hosts like Streptomyces coelicolor. nih.govnih.govresearchgate.net This approach facilitates the overexpression of pathway genes, leading to increased production titers, and simplifies the introduction of genetic modifications to generate novel analogues.

Future research will leverage these advanced synthetic biology tools to optimize the production of this compound and its derivatives. This includes the refactoring of entire biosynthetic gene clusters to remove unnecessary regulatory elements and optimize codon usage for the expression host. nih.gov Furthermore, the implementation of CRISPR/Cas9-based genome editing will enable precise and efficient modifications to the biosynthetic pathway. frontiersin.org Systems biology approaches, which involve the global analysis of the host's metabolism, will be crucial for identifying and overcoming metabolic bottlenecks that limit the production of the desired compounds. embopress.orgopenaccessjournals.com By combining these cutting-edge techniques, researchers aim to create robust and efficient microbial cell factories for the sustainable production of both natural and engineered tetracenomycins.

Q & A

Q. Q1. What are the key enzymatic steps in Tetracenomycin D3 biosynthesis, and what methods are used to validate them?

Answer: this compound is synthesized via a multi-step pathway catalyzed by polyketide synthases and tailoring enzymes. Evidence from gene knockout studies and HPLC metabolite profiling demonstrates that ElmI catalyzes the conversion of Tetracenomycin F2 to D3, while ElmH further modifies D3 into F1 . Methodological validation includes:

Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

Answer:

- Nuclear Magnetic Resonance (NMR): Assigns carbon backbone and stereochemistry using 2D experiments (e.g., HSQC, HMBC).

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula with <5 ppm error.

- X-ray crystallography: Resolves 3D conformation, critical for understanding substrate-enzyme interactions .

Note: Sample purity (>95%) is essential; impurities can distort spectral interpretations.

Q. Q3. What challenges arise in isolating this compound from microbial cultures, and how are they mitigated?

Answer: Challenges include low yield (<10 mg/L) and structural instability under aerobic conditions. Mitigation strategies:

- Optimized fermentation: Use of adsorption resins (e.g., XAD-16) to capture metabolites during production .

- Chromatography: Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% formic acid) to separate D3 from analogs .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported enzymatic activity data for ElmI (this compound synthase)?

Answer: Discrepancies often stem from assay conditions (e.g., pH, temperature) or substrate specificity. A robust approach includes:

- Standardized protocols: Pre-incubate enzymes with cofactors (e.g., NADPH) to stabilize activity.

- Kinetic profiling: Compare and across studies to identify outliers.

- Structural analysis: Use site-directed mutagenesis to test hypotheses about catalytic residues .

Example: ElmI activity varies 3-fold between pH 6.5 and 7.5, necessitating strict buffering .

Q. Q5. What experimental designs are optimal for investigating this compound’s role in antibiotic resistance modulation?

Answer:

- Gene expression profiling: RNA-seq of Streptomyces glaucescens under D3 exposure to identify efflux pump upregulation.

- Synergy assays: Checkerboard MIC assays with D3 and β-lactams to quantify fractional inhibitory concentration (FIC) indices.

- Resistance gene knockout: Use CRISPR-Cas9 to delete putative resistance markers (e.g., tetR) and assess susceptibility shifts .

Q. Q6. How should researchers address inconsistencies in metabolic flux data during this compound production in engineered strains?

Answer:

- 13C metabolic flux analysis (MFA): Trace carbon labeling patterns to identify bottlenecks (e.g., acetyl-CoA availability).

- Dynamic modeling: Integrate proteomics and metabolomics data into genome-scale models (e.g., GEMs) to predict flux redistribution.

- Comparative analysis: Cross-reference flux data with enzyme expression levels (via qRT-PCR) to pinpoint regulatory failures .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.